molecular formula C10H9NO3 B1525118 Methyl 2-cyano-4-methoxybenzoate CAS No. 22246-21-5

Methyl 2-cyano-4-methoxybenzoate

Cat. No.: B1525118
CAS No.: 22246-21-5
M. Wt: 191.18 g/mol
InChI Key: SHNDHMYDVMUNDN-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-methoxybenzoate is an aromatic ester featuring a cyano (-CN) group at the 2-position and a methoxy (-OCH₃) group at the 4-position of the benzoate ring.

Properties

IUPAC Name

methyl 2-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDHMYDVMUNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696353
Record name Methyl 2-cyano-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-21-5
Record name Methyl 2-cyano-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-4-methoxybenzoate can be synthesized through the cyanation of methyl 4-methoxybenzoate. The reaction typically involves the use of a cyanating agent such as sodium cyanide or potassium cyanide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of the cyano group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyanation reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and reaction conditions. The product is then purified through crystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of

Biological Activity

Methyl 2-cyano-4-methoxybenzoate, with the chemical formula C₉H₈N₄O₃, is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

This compound is characterized by its methoxy and cyano functional groups, which contribute to its reactivity and biological interactions. The compound is primarily used as an intermediate in organic synthesis but has also shown promise in biological studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is particularly noted for:

  • Enzyme Inhibition : The cyano group can participate in nucleophilic interactions with key residues in enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is critical in drug design where enzyme inhibition is a therapeutic target.
  • Protein-Ligand Interactions : The compound's structure allows it to bind effectively to proteins, influencing their function and stability.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, indicating possible applications in treating inflammatory diseases.

Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers utilized cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer) to assess cell viability using the MTT assay. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating effective inhibition at concentrations as low as 10 µM.

Cell Line IC50 (µM) Effect
HepG28Significant growth inhibition
HT-2912Moderate growth inhibition

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound effectively inhibited specific enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of certain kinases, which are critical for cell signaling and proliferation.

Enzyme Inhibition (%) at 50 µM
Protein Kinase A65%
Cyclin-dependent Kinase70%

Applications

Given its promising biological activities, this compound could have several applications:

  • Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents.
  • Research Tool : The compound can be utilized in biochemical assays to study enzyme kinetics and protein interactions.
  • Agricultural Chemistry : Its antimicrobial properties may be explored for developing agricultural pesticides or fungicides.

Comparison with Similar Compounds

Structural Analogs and Functional Group Effects

The following table highlights key structural differences and similarities:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Potential Applications
Methyl 2-cyano-4-methoxybenzoate 2-CN, 4-OCH₃ Cyano, Methoxy, Ester ~195.18* Agrochemicals, Synthesis
Metsulfuron methyl ester Triazine-linked sulfonylurea Sulfonylurea, Methoxy, Ester ~381.37 Herbicide
Methyl 4-acetamido-2-hydroxybenzoate 4-Acetamido, 2-OH Acetamido, Hydroxyl, Ester ~209.20 Pharmaceutical intermediate
Methyl 2-(4-methoxybenzoyl)benzoate 2-Benzoyl, 4-OCH₃ Benzoyl, Methoxy, Ester ~270.28 Organic synthesis

*Calculated based on molecular formula C₁₀H₉NO₃.

Key Observations :

  • Cyano vs. Sulfonylurea (): The cyano group in the target compound is electron-withdrawing, enhancing electrophilicity at the ester carbonyl, whereas sulfonylurea herbicides (e.g., metsulfuron methyl ester) rely on hydrogen-bonding interactions with plant acetolactate synthase for activity .
  • Cyano vs. Acetamido/Hydroxyl (): The acetamido and hydroxyl groups in Methyl 4-acetamido-2-hydroxybenzoate increase polarity and hydrogen-bonding capacity, likely making it more water-soluble than the target compound. The cyano group’s lower polarity may favor lipid solubility, impacting bioavailability .
  • Cyano vs.

Physical and Chemical Properties

While explicit data for this compound are unavailable, trends from analogous compounds suggest:

  • Melting Point: Cyano-containing esters (e.g., methyl cyanoacetate: 37°C) typically have lower melting points than hydroxyl- or acetamido-substituted derivatives due to reduced hydrogen bonding .
  • Solubility: The methoxy group enhances solubility in organic solvents, while the cyano group may limit aqueous solubility compared to hydroxylated analogs .
  • Stability: Cyano groups are susceptible to hydrolysis under basic conditions, whereas methoxy and benzoyl groups confer stability against nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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